![molecular formula C8H21NO2Si B12613059 3-[Dimethoxy(propan-2-yl)silyl]propan-1-amine CAS No. 915700-24-2](/img/structure/B12613059.png)
3-[Dimethoxy(propan-2-yl)silyl]propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Dimethoxy(propan-2-yl)silyl]propan-1-amine is an organosilicon compound with the molecular formula C8H21NO2Si. This compound is characterized by the presence of a silicon atom bonded to two methoxy groups and a propan-2-yl group, along with a propan-1-amine group. It is commonly used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Dimethoxy(propan-2-yl)silyl]propan-1-amine typically involves the reaction of 3-chloropropylamine with dimethoxy(propan-2-yl)silane under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, and the product is continuously collected, purified, and stored for further use.
Analyse Chemischer Reaktionen
Types of Reactions
3-[Dimethoxy(propan-2-yl)silyl]propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silane derivatives.
Substitution: A wide range of substituted amines and silanes.
Wissenschaftliche Forschungsanwendungen
3-[Dimethoxy(propan-2-yl)silyl]propan-1-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-[Dimethoxy(propan-2-yl)silyl]propan-1-amine involves its interaction with various molecular targets. The silicon atom in the compound can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing it to participate in a wide range of chemical reactions. The amine group can act as a nucleophile, facilitating substitution reactions and the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminopropyldiisopropylethoxysilane: Similar in structure but with ethoxy groups instead of methoxy groups.
3-Aminopropyltris(trimethylsiloxy)silane: Contains three trimethylsiloxy groups instead of methoxy and propan-2-yl groups.
3-[Ethoxy(dimethoxy)silyl]propan-1-amine: Similar but with an ethoxy group instead of a propan-2-yl group.
Uniqueness
3-[Dimethoxy(propan-2-yl)silyl]propan-1-amine is unique due to the presence of both methoxy and propan-2-yl groups bonded to the silicon atom. This unique combination of functional groups imparts distinct chemical properties, making it suitable for specific applications in various fields.
Eigenschaften
CAS-Nummer |
915700-24-2 |
|---|---|
Molekularformel |
C8H21NO2Si |
Molekulargewicht |
191.34 g/mol |
IUPAC-Name |
3-[dimethoxy(propan-2-yl)silyl]propan-1-amine |
InChI |
InChI=1S/C8H21NO2Si/c1-8(2)12(10-3,11-4)7-5-6-9/h8H,5-7,9H2,1-4H3 |
InChI-Schlüssel |
VLBYSZKDAHJLGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](CCCN)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-2-[(5-chloro-2-phenyl-1,3-thiazol-4-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12612979.png)
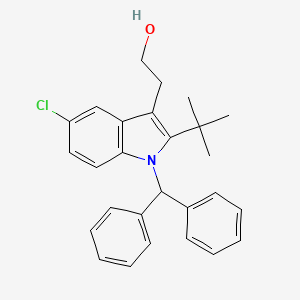
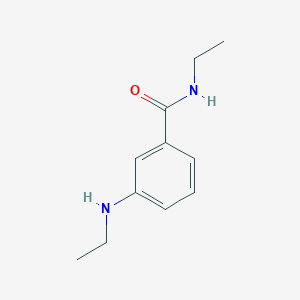
![(2S)-3-Methyl-2-{[2-(pyridin-2-yl)ethyl]amino}butan-1-ol](/img/structure/B12613023.png)
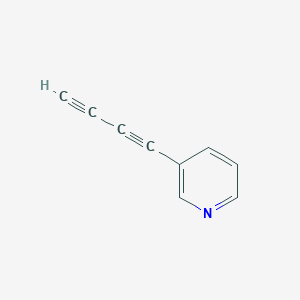
![5-Oxaspiro[3.5]nonan-1-one](/img/structure/B12613026.png)
![N-Hydroxy-N'-{3-[methyl(phenyl)amino]propyl}urea](/img/structure/B12613028.png)

![4-(Cyclohexylmethoxy)-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridine](/img/structure/B12613039.png)
methanone](/img/structure/B12613042.png)
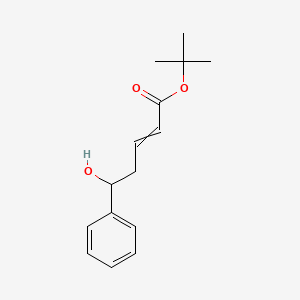
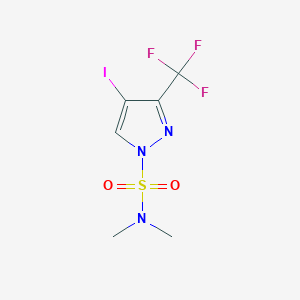
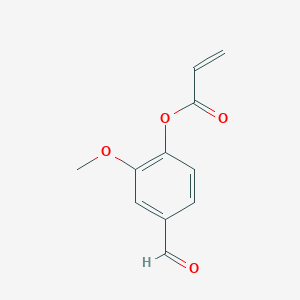
![3-Azabicyclo[3.1.0]hexane, 3-(1-methylethyl)-1-(4-methylphenyl)-](/img/structure/B12613066.png)
